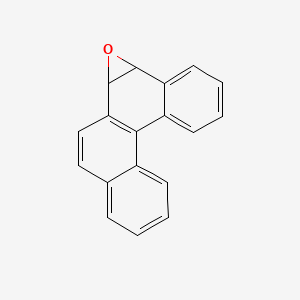

Benzo(c)phenanthrene 5,6-oxide

描述

Contextualization within Polycyclic Aromatic Hydrocarbon Metabolism

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, often formed during the incomplete combustion of organic materials. europa.eunih.gov The biological activity of many PAHs, including their carcinogenic potential, is not intrinsic to the parent molecule but arises from their metabolic activation within organisms. bibliotekanauki.plnih.govnih.gov This activation is a complex process primarily mediated by cytochrome P450 enzymes, which introduce oxygen atoms into the PAH structure, forming reactive intermediates such as epoxides. nih.govnih.gov

Benzo(c)phenanthrene, a four-ringed PAH, undergoes metabolic oxidation to form several arene oxides, with the 3,4- and 5,6-oxides being principal products. nih.gov The formation of Benzo(c)phenanthrene 5,6-oxide occurs at the "K-region," a term designating the isolated phenanthrenic double bond. While the parent compound, benzo(c)phenanthrene, is considered a weak carcinogen in rodents, its dihydrodiol-epoxide metabolites are among the most carcinogenic PAH metabolites tested. europa.eunih.gov

Studies have shown that the stereochemistry of this compound formation and its subsequent reactions are highly specific. For instance, cytochrome P450c has been shown to stereoselectively produce the (+)-(5S,6R)-enantiomer of this compound. nih.gov Similarly, the enzymatic hydration of the different enantiomers of this compound proceeds with distinct stereoselectivity. nih.gov

Significance as a Mechanistic Probe in Chemical Biology

The unique chemical properties of this compound make it a valuable tool for probing the mechanisms of enzymes involved in PAH metabolism. Its defined structure and reactivity allow researchers to study the active sites and catalytic mechanisms of enzymes like epoxide hydrolase and glutathione (B108866) S-transferases with a high degree of precision.

By using enantiomerically pure forms of this compound, scientists can investigate the stereochemical preferences of these enzymes, providing insights into the three-dimensional structure of their active sites and the nature of the enzyme-substrate interactions. nih.govscite.ai For example, studies have revealed that the two enantiomers of this compound are hydrated at different rates and with different regioselectivity by microsomal epoxide hydrolase, highlighting the enzyme's ability to distinguish between subtle stereochemical differences. nih.gov

Furthermore, the reaction of this compound with nucleophiles, such as thiols, provides a model system for understanding how reactive PAH metabolites interact with biological macromolecules. acs.org The formation of adducts with molecules like N-acetyl-L-cysteine can be used to develop analytical methods for detecting and quantifying the formation of arene oxides in metabolic systems. nih.gov

Scope and Objectives of Research on this compound

Research on this compound is driven by several key objectives:

Elucidating Metabolic Pathways: A primary goal is to fully map the metabolic pathways of benzo(c)phenanthrene, with a particular focus on the formation, stereochemistry, and subsequent reactions of the 5,6-oxide. This includes identifying the specific cytochrome P450 isozymes responsible for its formation and the factors that influence the balance between detoxification and activation pathways. nih.govnih.gov

Understanding Enzyme Mechanisms: Another major objective is to use this compound as a chemical probe to dissect the catalytic mechanisms of key xenobiotic-metabolizing enzymes. This knowledge is crucial for predicting the metabolic fate of other PAHs and for understanding the basis of individual differences in susceptibility to PAH-induced toxicity.

Investigating Structure-Activity Relationships: Researchers aim to understand how the specific structure of this compound, particularly its K-region location, influences its chemical reactivity and biological activity. This includes comparing its properties to other arene oxides derived from benzo(c)phenanthrene and other PAHs. nih.gov

Developing Analytical Methods: A practical objective is the development of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites. These methods are essential for monitoring human exposure to benzo(c)phenanthrene and for assessing the efficacy of detoxification processes.

The table below summarizes key research findings related to the metabolic processing of this compound.

| Enzyme/System | Substrate | Key Finding |

| Cytochrome P450c | Benzo(c)phenanthrene | Stereoselectively forms (+)-(5S,6R)-Benzo(c)phenanthrene 5,6-oxide. nih.gov |

| Rat Liver Microsomes | Benzo(c)phenanthrene | Forms both 3,4- and 5,6-oxides as principal metabolites. nih.gov |

| Epoxide Hydrolase | This compound enantiomers | Demonstrates stereoselective hydration, with the (5S,6R)-epoxide being hydrated exclusively at C6. nih.gov |

| Glutathione S-transferase A1-1 | Diol epoxides of PAHs | Catalyzes the conjugation of various PAH diol epoxides with glutathione. oup.com |

Structure

3D Structure

属性

CAS 编号 |

60692-90-2 |

|---|---|

分子式 |

C18H12O |

分子量 |

244.3 g/mol |

IUPAC 名称 |

3-oxapentacyclo[9.8.0.02,4.05,10.012,17]nonadeca-1(11),5,7,9,12,14,16,18-octaene |

InChI |

InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18(15)19-17/h1-10,17-18H |

InChI 键 |

QJIGWLXYZLIXCQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5C3O5 |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5C3O5 |

同义词 |

enzo(c)phenanthrene 5,6-oxide BPA-5,6-epoxide |

产品来源 |

United States |

Formation and Biotransformation Pathways of Benzo C Phenanthrene 5,6 Oxide

Enzymatic Generation of Benzo(c)phenanthrene 5,6-oxide

The initial and rate-limiting step in the metabolic activation of many PAHs is their oxidation by cytochrome P450 (CYP) monooxygenases. nih.gov This enzymatic system introduces an oxygen atom across a double bond in the aromatic ring system, forming an epoxide.

Role of Cytochrome P450 Monooxygenases in Benzo(c)phenanthrene Epoxidation

Multiple isoforms of cytochrome P450 are involved in the metabolism of Benzo(c)phenanthrene. acs.orgnih.govtandfonline.com Studies have shown that human CYP1A1, CYP1A2, CYP1B1, CYP2A6, and CYP2E1 are all capable of metabolizing B[c]Ph. acs.org Specifically, the formation of arene oxides, such as the 3,4- and 5,6-oxides, are the principal oxidative metabolites formed from B[c]Ph by cytochrome P450 enzymes in rat liver microsomes. nih.gov In human liver microsomes, P450 1A2 appears to be a key enzyme in the formation of B[c]Ph dihydrodiols, the precursors to diol epoxides. acs.orgnih.gov Furthermore, P450 1B1 has been shown to effectively mediate the metabolism of B[c]Ph. acs.orgnih.gov The induction of these enzymes can significantly influence the metabolic profile of B[c]Ph. capes.gov.br For instance, in the human mammary carcinoma cell line MCF-7, treatment with B[c]Ph leads to an increase in P4501B1 levels, which in turn enhances the activation of B[c]Ph to its carcinogenic metabolites. capes.gov.br

The K-region 5,6-epoxide of B[c]Ph is a significant metabolite formed by the action of these enzymes. nih.gov The relative contribution of different CYP isoforms to the formation of this compound can vary depending on the tissue and species. tandfonline.comacs.org For example, while rodent liver microsomes predominantly metabolize B[c]Ph to the 5,6-dihydrodiol (derived from the 5,6-oxide), human liver microsomes favor the formation of the 3,4-dihydrodiol. acs.orgnih.gov

Regioselectivity and Stereoselectivity in this compound Formation

The epoxidation of Benzo(c)phenanthrene by cytochrome P450 enzymes exhibits both regioselectivity (which bond is oxidized) and stereoselectivity (which enantiomer of the epoxide is formed).

Regioselectivity: Different CYP isoforms display distinct preferences for the site of oxidation on the B[c]Ph molecule. While many isoforms preferentially catalyze oxidation at the 5,6-position (the K-region), some, like human CYP1A1 and CYP1A2, can oxidize both the 5,6- and 3,4-positions with similar efficiency. nih.gov In rat liver microsomes, the K-region 5,6-dihydrodiol is the major metabolite, indicating a preference for oxidation at the 5,6-bond. nih.gov

Stereoselectivity: The formation of this compound is a stereoselective process, leading to an enrichment of one enantiomer over the other. Studies using rat liver microsomes have shown that the metabolically formed K-region 5,6-epoxides are enriched in the (+)-(5S,6R)-enantiomer. nih.govnih.govresearchgate.net Specifically, incubations with highly purified cytochrome P450c resulted in the 5,6-oxide consisting mainly of the (+)-(5S,6R)-enantiomer (76%). nih.gov

Further Metabolism of this compound

Once formed, this compound can undergo further enzymatic transformations, which are generally considered detoxification pathways. These reactions convert the reactive epoxide into more water-soluble and easily excretable metabolites. numberanalytics.com

Epoxide Hydrolase-Mediated Ring Opening of this compound

A key enzyme in the detoxification of arene oxides is microsomal epoxide hydrolase (mEH). numberanalytics.comaacrjournals.orgal-edu.com This enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule, resulting in the formation of a trans-dihydrodiol. numberanalytics.comaacrjournals.org In the case of this compound, mEH efficiently catalyzes its hydration to form Benzo(c)phenanthrene trans-5,6-dihydrodiol. nih.govebi.ac.uk

The hydration of the enantiomers of this compound also proceeds with stereoselectivity. Optically pure (+)-(5S,6R)-Benzo(c)phenanthrene 5,6-epoxide is hydrated enzymatically almost exclusively at the C6 position to yield the optically pure (-)-(5S,6S)-dihydrodiol. nih.govresearchgate.net In contrast, the (-)-(5R,6S)-epoxide is hydrated at both the C5 and C6 positions, leading to a mixture of the (5S,6S) and (5R,6R) enantiomers of the trans-5,6-dihydrodiol. nih.govresearchgate.net

Conjugation Pathways Involving this compound Metabolites

Following the formation of dihydrodiols, these metabolites can be further processed through Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the hydroxyl groups of the dihydrodiol, increasing their water solubility and facilitating their excretion from the body. mdpi.comeuropa.eunih.gov While direct conjugation of this compound itself is less prominent, its dihydrodiol metabolites are substrates for these conjugation enzymes. For example, in the metabolism of other PAHs like phenanthrene (B1679779), dihydrodiol metabolites can be conjugated with glutathione (B108866). nih.govvulcanchem.com Similarly, the dihydrodiols derived from this compound are expected to enter these conjugation pathways.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 (CYP1A1, 1A2, 1B1) | Epoxidation | Benzo(c)phenanthrene | This compound |

| Microsomal Epoxide Hydrolase (mEH) | Hydrolysis | This compound | Benzo(c)phenanthrene trans-5,6-dihydrodiol |

| Glutathione S-transferases (GSTs) | Conjugation | Dihydrodiol metabolites | Glutathione conjugates |

| UDP-glucuronosyltransferases (UGTs) | Conjugation | Dihydrodiol metabolites | Glucuronide conjugates |

| Sulfotransferases (SULTs) | Conjugation | Dihydrodiol metabolites | Sulfate conjugates |

Table 2: Stereochemistry of this compound and its Metabolites

| Compound | Predominant Enantiomer | Reference |

|---|---|---|

| This compound | (+)-(5S,6R) | nih.gov, nih.gov |

| Benzo(c)phenanthrene trans-5,6-dihydrodiol | (-)-(5S,6S) | nih.gov, researchgate.net |

Molecular Interactions of Benzo C Phenanthrene 5,6 Oxide with Biological Macromolecules

DNA Adduct Formation by Benzo(c)phenanthrene 5,6-oxide

The covalent binding of reactive metabolites to DNA is a critical event in the initiation of chemical carcinogenesis. iarc.fr While the formation of DNA adducts by polycyclic aromatic hydrocarbon (PAH) epoxides is a well-established phenomenon, specific research identifying and characterizing adducts from this compound is limited.

Identification and Characterization of Covalent DNA Adducts

Scientific literature extensively documents the adducts formed from the diol epoxide isomers of benzo(c)phenanthrene, which react predominantly with adenine (B156593) residues in DNA. nih.govnih.gov However, there is a lack of published studies that specifically identify and characterize the structure of covalent DNA adducts formed directly from the reaction of this compound. While K-region epoxides of other PAHs, like benz[a]anthracene 5,6-oxide, are known to react with DNA, analogous detailed characterization for this compound is not readily found. nih.gov One study on dibenz[a,j]anthracene (B1218775) noted the presence of a deoxyadenosine (B7792050) adduct formed with a K-region 5,6-oxide in mouse skin, suggesting that such adducts can be formed in vivo from related compounds. bibliotekanauki.pl

Stereochemical Aspects of DNA Adduct Formation by this compound Enantiomers

The stereochemistry of PAH metabolites can profoundly influence their biological activity. Research has shown that cytochrome P450c stereoselectively forms the (+)-(5S,6R)-enantiomer of this compound. nih.gov However, subsequent detailed studies on how the specific enantiomers of the 5,6-oxide react with DNA to form adducts with distinct stereochemistry are not available in the reviewed literature. The focus has remained on the stereoisomeric diol epoxides. carnegiescience.edu

Nucleotide Specificity and Sequence Context Effects on Adduct Formation

The diol epoxides of benzo(c)phenanthrene exhibit a notable preference for binding to adenine over guanine (B1146940) residues in DNA. nih.govcarnegiescience.edu There is also evidence that the sequence context of the DNA can influence the sites of adduction for PAH diol epoxides. nih.gov Unfortunately, specific data detailing the nucleotide preference (i.e., adenine, guanine, cytosine, or thymine) and the influence of surrounding DNA sequence on the formation of adducts by this compound are absent from the available research.

Interaction with Proteins and Enzymes

Reactive metabolites of PAHs can bind to cellular proteins, potentially altering their function. The interactions can be either covalent, through reaction with nucleophilic amino acid residues, or non-covalent, involving binding to enzyme active sites.

Covalent Binding to Protein Nucleophiles

The covalent binding of PAH metabolites to proteins is a recognized phenomenon. iarc.fr For instance, photo-irradiation of anthracene (B1667546) in the presence of human serum albumin can induce covalent binding. iarc.fr However, specific studies identifying the protein targets and characterizing the covalent adducts formed from this compound are not described in the searched literature.

Non-Covalent Interactions with Enzyme Active Sites

Benzo(c)phenanthrene itself interacts with the active sites of several cytochrome P450 enzymes (CYPs), which are responsible for its metabolism into epoxides, including the 5,6-oxide. europa.eu Furthermore, this compound is a substrate for glutathione (B108866) S-transferases (GSTs), which are detoxification enzymes that catalyze its conjugation with glutathione. nih.govworldscientific.com Isozyme C of rat liver GST shows activity towards K-region arene oxides, including benz[a]anthracene 5,6-oxide, implying a non-covalent binding interaction within the enzyme's active site prior to conjugation. nih.gov This suggests that this compound would similarly bind to the active site of GSTs. However, detailed structural or thermodynamic studies of this non-covalent interaction for the 5,6-oxide are not specified.

Mechanistic Insights into the Biological Consequences of Benzo C Phenanthrene 5,6 Oxide Interactions

Replication Bypass of Benzo(c)phenanthrene 5,6-oxide-DNA Adducts

When a DNA replication fork encounters a bulky adduct such as that formed by this compound, the replicative DNA polymerase often stalls. To overcome this blockage and complete DNA synthesis, cells employ a specialized mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases capable of replicating across damaged DNA templates.

Human DNA polymerase ι (pol ι), a member of the Y-family of translesion synthesis polymerases, has been studied for its ability to bypass benzo[c]phenanthrene (B127203) diol epoxide (BcPh DE)-DNA adducts. nih.gov In vitro studies have shown that while pol ι can insert a nucleotide opposite a BcPh DE-deoxyadenosine (dA) adduct, subsequent elongation of the primer is severely limited. nih.gov This suggests that while pol ι may participate in the initial bypass step, other polymerases might be required for the complete extension past the lesion.

Another key polymerase, DNA polymerase β (Pol β), a component of the base excision repair pathway, has also been implicated in the bypass of benzo[c]phenanthrene diol epoxide-deoxyguanosine (dG) adducts. researchgate.net Structural and kinetic analyses reveal that the presence of the bulky B[c]Ph DE-dG adduct in the template strand alters the active site of Pol β, leading to inefficient and error-prone DNA synthesis. researchgate.net The adducted guanine (B1146940) is displaced, creating an open active site that favors the misinsertion of purine (B94841) nucleotides. researchgate.net

| Polymerase | Adduct Type | Bypass Efficiency | Key Findings |

| Human DNA polymerase ι (pol ι) | BcPh DE-dA | Low | Capable of nucleotide insertion opposite the adduct, but extension is severely inhibited. nih.gov |

| DNA polymerase β (Pol β) | B[c]Ph DE-dG | Inefficient and Error-Prone | The adduct alters the polymerase's active site, leading to preferential misinsertion of purines. researchgate.net |

The bypass of this compound-DNA adducts by TLS polymerases is often an error-prone process, leading to a specific pattern of mutations. The diol epoxides of benzo[c]phenanthrene (B[c]PDE) primarily form adducts at the exocyclic amino groups of adenine (B156593) and guanine. nih.govd-nb.info

Studies investigating the mutagenic consequences of these adducts have identified a distinct mutational signature. For adducts formed at adenine (N6-A), the primary mutations observed are A→T and A→G transversions. iarc.fr This is consistent with findings from studies on DNA polymerase β, which show a preference for inserting purine nucleotides opposite a B[c]Ph DE-dG adduct. researchgate.net This misincorporation can occur either through untemplated insertion due to the enlarged active site or potentially through Hoogsteen base pairing between the incoming dNTP and the adducted guanine in a syn-conformation. researchgate.net

The formation of B[c]PDE adducts has been mapped within key exons of the p53 tumor suppressor gene in human bronchial epithelial cells. oup.comnih.gov These studies revealed that the sites most frequently targeted for adduct formation, such as codons 157, 158, 245, 248, and 273, are also hotspots for mutations found in human lung cancer. oup.comnih.gov This provides a direct link between the DNA damage caused by this compound and the genetic alterations observed in tumors.

| Adduct Position | Primary Mutation | Associated Cancer Type (Potential) |

| N6-Adenine | AT > TA, AT > GC | Lung, Esophageal Cancer iarc.fr |

Translesion Synthesis Polymerases Involved in Adduct Bypass

DNA Repair Mechanisms Targeting this compound-DNA Adducts

To counteract the mutagenic potential of DNA adducts, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for removing bulky lesions like those formed by this compound is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair is a versatile pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. researchgate.netresearchgate.net The efficiency of NER is a critical determinant of an individual's susceptibility to carcinogens. The global genomic NER (GG-NER) sub-pathway is the main mechanism for removing bulky adducts from the entire genome. researchgate.net

However, research indicates that adducts derived from benzo[c]phenanthrene are not efficiently recognized and repaired by the NER machinery. nih.gov Specifically, anti-benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxide adducts are poorly recognized by the NER system. nih.gov This resistance to repair is a significant factor in the compound's mutagenic and carcinogenic potential, as the persistent lesions have a higher probability of being present during DNA replication, leading to mutations. frontiersin.org The inefficiency of NER in recognizing these adducts is linked to the DNA damage sensor protein XPC, which is a key player in the initial recognition of the lesion. nih.gov

While NER is the principal pathway for bulky adduct removal, the inefficiency with which it handles benzo[c]phenanthrene adducts suggests that other pathways might be involved, or that the lesions may persist. The presence of a B[c]Ph DE-dG adduct has been shown to be a substrate for components of the Base Excision Repair (BER) pathway, specifically DNA polymerase β. researchgate.net However, its role in this context appears to be more related to error-prone bypass rather than high-fidelity repair. researchgate.net The interplay between different repair pathways, such as BER and NER, in processing complex DNA damage is an area of ongoing investigation. acs.org The persistence of these repair-resistant adducts poses a significant challenge to the cell, potentially leading to replication blocks and the accumulation of mutations. frontiersin.org

Advanced Methodologies for Studying Benzo C Phenanthrene 5,6 Oxide

Spectroscopic Techniques for Structural Elucidation of Benzo(c)phenanthrene 5,6-oxide and its Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of this compound and its various derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Complete analyses of the ¹H NMR spectra of the parent compound, benzo[c]phenanthrene (B127203), have been conducted in various solvents to understand its fundamental spectral characteristics. rsc.org These studies have shown that the broadening of certain proton resonances is due to unresolved long-range coupling rather than intramolecular relaxation. rsc.org

For this compound and related compounds, ¹H and ¹³C NMR are used to confirm their synthesis and identify their structural features. acs.org For instance, in the characterization of derivatives, specific chemical shifts and coupling constants in the NMR spectra provide definitive evidence of the molecular structure. acs.org In studies of DNA adducts of benzo[c]phenanthrene derivatives, NMR experiments, including NOESY and COSY, are employed to identify the protons of the B[c]Ph moiety and determine the conformation of the adduct within the DNA helix. nih.gov For example, in one study, the aromatic protons of a B[c]Ph derivative were observed between 5.6 and 7.4 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzo(c)phenanthrene and a Derivative

| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| Benzo(c)phenanthrene | H-1 | 9.130 | - |

| Benzo(c)phenanthrene | H-12 | 8.006 | - |

| Benzo(c)phenanthrene | H-5 | 7.669 | - |

| Benzo(c)phenanthrene | H-8 | 7.612 | - |

| 2-acetylbenzo[c]phenanthrene | H-1 | 9.75 (s) | - |

| 2-acetylbenzo[c]phenanthrene | H-12 | 9.06 (d) | 8.1 |

Data sourced from references chemicalbook.comresearchgate.net. Note: This table presents selected data for illustrative purposes.

Mass spectrometry (MS) is a critical technique for identifying and quantifying this compound metabolites and their adducts with biological macromolecules like DNA. In metabolic studies, MS is often coupled with chromatographic separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

GC-MS has been widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. cdc.govgcms.czrestek.com For instance, GC-MS/MS methods have been developed for the determination of various PAHs, including benzo(c)phenanthrene, in different matrices. gcms.czrestek.com These methods often involve selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity. nih.gov In the analysis of PAH tetraols, which are hydrolysis products of diol epoxides, GC-MS/MS is used to analyze their trimethylsilyl (B98337) derivatives. nih.gov

LC-MS, particularly with techniques like electrospray ionization (ESI), is instrumental in characterizing DNA adducts of B[c]Ph diol epoxides. usp.br Accelerator Mass Spectrometry (AMS) coupled with UPLC provides exceptional sensitivity for studying the toxicokinetics of PAHs like benzo[a]pyrene (B130552) and its metabolites in humans at environmentally relevant exposure levels. nih.gov

Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute stereochemistry of chiral molecules like the enantiomers of this compound and its metabolites. The technique measures the differential absorption of left and right circularly polarized light, which is inherent to chiral molecules.

The exciton (B1674681) chirality CD method has been successfully applied to elucidate the absolute configuration of metabolites. nih.gov For example, the major enantiomer of the benzo[c]phenanthrene trans-5,6-dihydrodiol metabolite was determined to have a (5S,6S) absolute stereochemistry using this method. nih.gov CD spectroscopy is also used to determine the absolute configurations of enantiomeric methoxylation products derived from the individual enantiomers of this compound. nih.gov Furthermore, CD analysis, in combination with quantum chemical calculations, has been used to determine the absolute configurations of other complex chiral benzo[c]phenanthrene derivatives. acs.org The CD spectra of DNA oligodeoxynucleotides adducted with B[c]Ph derivatives can also confirm the diastereomeric identity of the adduct. nih.gov

Mass Spectrometry (MS) Analysis of this compound Metabolites and Adducts [1, 25, 26]

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of this compound and its metabolites. nih.govnih.gov Various HPLC methods have been developed utilizing different stationary phases and detection systems to achieve efficient separation and sensitive quantification.

Chiral stationary phase HPLC is particularly important for resolving the enantiomers of this compound and its dihydrodiol metabolites. nih.gov This allows for the determination of the enantiomeric composition of these metabolites formed by enzymatic reactions. nih.govnih.gov For instance, chiral stationary phase HPLC analyses have shown that the metabolically formed Benzo(c)phenanthrene 5,6-epoxides are enriched in the (5S, 6R)-enantiomer. nih.gov

Reverse-phase HPLC is commonly used for the purification and analysis of B[c]Ph metabolites and DNA adducts. nih.govacs.org Detection is often achieved using UV-Vis spectrophotometry or, for higher sensitivity and selectivity, fluorescence detection. cdc.govmdpi.com HPLC coupled with fluorescence detection is a standard method for analyzing PAHs in various samples, offering low detection limits. cdc.gov

Table 2: Examples of HPLC Applications in this compound Research

| Application | HPLC Column Type | Detection Method | Key Finding | Reference |

| Enantiomeric separation of B[c]Ph 5,6-oxide | Chiral Stationary Phase | UV | Metabolically formed oxide is enriched in the (5S, 6R)-enantiomer (58-72%). | nih.gov |

| Separation of thiolate adducts for enantiomer analysis | Reverse-Phase | Not specified | Allows determination of enantiomer composition and absolute configuration. | nih.gov |

| Analysis of B[c]Ph metabolites in human liver microsomes | Reverse-Phase | Not specified | Human liver microsomes predominantly generate B[c]PH-3,4-DH. | acs.org |

| Purification of B[c]Ph-adducted oligodeoxynucleotides | Reverse-Phase DNA column | UV | Successful purification of the modified DNA for structural studies. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and semi-volatile compounds, including PAHs like benzo(c)phenanthrene and its derivatives. gcms.cz The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In the context of B[c]Ph analysis, GC-MS is often used to identify and quantify the parent compound and its more stable metabolites in environmental and biological samples. nih.gov For the analysis of polar metabolites, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability for GC analysis. nih.gov For example, a GC-MS/MS method has been developed to analyze tetra-trimethylsilyl derivatives of PAH-tetraols in human urine. nih.gov The method development often involves optimizing the GC oven temperature program and selecting specific capillary columns, such as those designed for PAH analysis, to achieve the best separation of isomers. gcms.czrestek.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods [1, 2, 5, 24, 26, 34]

In Vitro and Cellular Model Systems for Mechanistic Investigations

The metabolic activation of benzo(c)phenanthrene (B[c]Ph) is a critical step in its carcinogenesis, and recombinant enzyme systems have been instrumental in dissecting the specific roles of various enzymes in this process. These systems allow for the study of individual enzymes in a controlled environment, free from the complexities of a whole-cell system.

Studies utilizing preparations of recombinant human cytochrome P450 (P450) enzymes expressed in Escherichia coli and yeast have provided significant insights. Research has shown that in addition to P450 1A2, P450 1B1 is effective in mediating the metabolism of B[c]Ph. nih.gov In genetically engineered V79 Chinese hamster cells, human CYP1A1 and CYP1A2 were found to oxidize B[c]Ph at both the 5,6- and 3,4-positions with comparable efficiency, although they exhibited distinct regio- and stereoselectivity. mdpi.com

A highly purified and reconstituted system containing cytochrome P450c has been used to study the stereoselective formation of B[c]Ph oxides. nih.gov This research demonstrated that the primary oxidative metabolites formed from B[c]Ph by cytochromes P450 in rat liver microsomes are the 3,4- and 5,6-arene oxides. nih.gov A key finding from studies with human liver microsomes is the predominant generation of B[c]Ph-3,4-dihydrodiol, the precursor to a highly potent carcinogen, with only minor formation of B[c]Ph-5,6-dihydrodiol. nih.gov This contrasts with findings in rodents, where the 5,6-dihydrodiol is the major metabolite. nih.gov This species-specific difference in metabolism is significant, as the dihydrodiol-epoxides of B[c]Ph are among the most carcinogenic of all polycyclic aromatic hydrocarbon (PAH) metabolites tested. nih.gov

Further investigations using catalytic activities associated with specific P450 enzymes and selective inhibitors have confirmed that the formation of B[c]Ph dihydrodiols in the human liver is primarily mediated by P450 1A2. nih.gov Fungal P450 enzymes, such as CYP5136A3 from Phanerochaete chrysosporium, have also been shown to oxidize PAHs like phenanthrene (B1679779), a structural relative of B[c]Ph. plos.org

| Enzyme System | Organism/Source | Key Findings | Citations |

| Recombinant human P450s | E. coli, Yeast | P450 1A2 and P450 1B1 effectively mediate B[c]Ph metabolism. | nih.gov |

| Recombinant human CYP1A1/1A2 | V79 Chinese hamster cells | Oxidized B[c]Ph at both 5,6- and 3,4-positions with similar efficiency but different regio- and stereoselectivity. | mdpi.com |

| Purified Cytochrome P450c | Rat liver microsomes | The principal oxidative metabolites are the 3,4- and 5,6-arene oxides. | nih.gov |

| Human Liver Microsomes | Human | Predominantly generates B[c]Ph-3,4-dihydrodiol, with P450 1A2 as the main mediating enzyme. | nih.gov |

| Recombinant CYP5136A3 | Phanerochaete chrysosporium (fungus) | Capable of oxidizing PAHs, demonstrating the broad capability of P450s across different kingdoms. | plos.org |

Cell-free systems are invaluable for investigating the direct interactions between carcinogens, such as metabolites of benzo(c)phenanthrene, and DNA, as well as the subsequent repair processes, without the influence of cellular uptake, metabolism, or toxicity. These systems typically use purified DNA and specific proteins to reconstruct biological pathways in vitro.

A significant application of cell-free systems has been in the study of DNA repair mechanisms that recognize and process bulky DNA adducts formed by B[c]Ph derivatives. For instance, purified human DNA mismatch repair (MMR) recognition proteins, specifically the MutSα and MutSβ heterodimeric complexes, have been shown to efficiently recognize DNA containing a single benzo[c]phenanthrene dihydrodiol epoxide (B[c]PhDE)-adducted adenine (B156593) residue. nih.gov This finding is noteworthy because the MMR system was previously thought to primarily recognize DNA damage at guanine (B1146940) residues. nih.gov The ability of the MMR system to act as a general sensor for chemical DNA damage highlights its role in preventing mutagenesis and carcinogenesis by initiating apoptosis in cells with damaged DNA. nih.gov

Reconstituted base excision repair (BER) systems have also been employed to understand the consequences of B[c]Ph-DNA adducts. In one study, a BER system was used to examine the repair of a uracil (B121893) (resulting from deaminated cytosine) located opposite a B[c]Ph DE-adducted guanine. researchgate.net The results showed that the polymerase β (Pol β) insertion step was dramatically decreased, though not completely blocked. The efficiency of inserting the correct nucleotide (dCMP) opposite the adduct was reduced by more than six orders of magnitude compared to an unadducted template. researchgate.net This demonstrates how such adducts can severely compromise the fidelity of DNA repair.

Furthermore, cell-free systems have been used to induce topoisomerase I-DNA cleavage complexes. Carcinogenic adducts can trap these complexes, leading to topoisomerase I-mediated DNA damage. aacrjournals.org While not specific to this compound, this mechanism is relevant to bulky PAH adducts in general. The combination of steric hindrance and strong stacking interactions from large PAH ring systems can obstruct the proper alignment of DNA repair factors like XPC-RAD23B, potentially explaining the resistance of some PAH-DNA adducts to nucleotide excision repair (NER). acs.org

| Cell-Free System Component | Focus of Study | Key Findings | Citations |

| Purified human MutSα and MutSβ | DNA Adduct Recognition | Efficiently recognized B[c]PhDE-adducted adenine residues, implicating the MMR system in processing this type of damage. | nih.gov |

| Reconstituted Base Excision Repair (BER) with DNA Polymerase β | DNA Repair Fidelity | B[c]Ph DE-dG adducts dramatically decreased the efficiency and fidelity of Pol β, leading to significant misinsertion of incorrect nucleotides. | researchgate.net |

| Recombinant Topoisomerase I | DNA Damage Induction | Bulky DNA adducts can trap topoisomerase I-DNA cleavage complexes, leading to DNA strand breaks. | aacrjournals.org |

| Human Cell Extracts (for NER) | DNA Repair Efficiency | The structure of bulky PAH adducts can hinder the binding of NER factors, leading to repair resistance. | acs.org |

Prokaryotic and eukaryotic cell culture models are essential tools for assessing the mutagenic potential of chemical compounds, including this compound. These assays measure the ability of a substance to induce genetic mutations in living cells.

Prokaryotic Models The most widely used prokaryotic system for mutagenesis testing is the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay uses specific strains of S. typhimurium that are unable to synthesize the amino acid histidine, and it measures the rate at which a test chemical causes mutations that restore the ability to produce histidine.

This compound has been investigated for mutagenicity in S. typhimurium strains TA98 and TA100. nih.gov Research has demonstrated that this K-region oxide is mutagenic under various experimental conditions. nih.gov For comparative purposes, these studies often include other PAH derivatives. For example, the mutagenicity of benzo[c]phenanthrene 5,6-oxide was found to be significantly lower than that of its corresponding imine, benzo(c)phenanthrene-5,6-imine. nih.gov Another assay, the umu-test, which measures the induction of the SOS DNA repair response in S. typhimurium TA1535/pSK1002, has been used to study the generation of genotoxic metabolites from B[c]Ph dihydrodiols in the presence of human microsomal preparations. nih.gov These studies confirmed that human liver microsomes can effectively bioactivate B[c]Ph into highly genotoxic metabolites. nih.gov

Eukaryotic Models Eukaryotic cell lines provide a more biologically relevant model for human exposures as they possess metabolic and DNA repair systems analogous to those in human tissues. Various mammalian cell lines are used to study the genotoxicity of PAH metabolites.

Chinese hamster V79 cells have been employed to study the mutagenic activity of B[c]Ph diol-epoxides. Studies using a DNA repair-deficient variant of V79 cells have suggested that an intact DNA repair system is necessary for the manifestation of concentration-dependent differences in mutation profiles. Human cell lines are particularly valuable. The human lymphoblastoid cell lines AHH-1 and MCL-5, which have been engineered to express specific human cytochrome P450 enzymes, are used to assess the mutagenic activity of PAHs and their derivatives at the hprt and tk loci. healtheffects.org The MCL-5 cell line, in particular, is useful because it has been transfected with plasmids encoding multiple P450 and epoxide hydrolase genes, eliminating the need for an external metabolic activation system. healtheffects.org

Furthermore, cultured primary human bronchial epithelial cells have been used to map the formation of DNA adducts from benzo[c]phenanthrene diol epoxide within the TP53 tumor suppressor gene. oup.comnih.gov These studies revealed that mutational hotspots in lung cancer often coincide with preferential binding sites for PAH-diol epoxides, providing a direct link between adduct formation and cancer-relevant mutations. oup.comnih.gov

| Cell Model | Organism | Assay/Endpoint | Key Findings Related to B[c]Ph and its Metabolites | Citations |

| Salmonella typhimurium TA98, TA100 | Bacterium | Ames test (reverse mutation) | This compound is mutagenic. | nih.gov |

| Salmonella typhimurium TA1535/pSK1002 | Bacterium | umu-test (SOS response) | Human liver microsomes activate B[c]Ph-3,4-DH to a potent genotoxic agent. | nih.gov |

| Chinese Hamster V79 cells | Mammal (Hamster) | Mutagenesis | Intact DNA repair systems influence the mutation profile of B[c]Ph diol-epoxides. | |

| Human Lymphoblastoid Cells (MCL-5) | Mammal (Human) | Mutagenesis at tk locus | Mutagenicity of PAH derivatives is dependent on oxidative metabolism provided by transfected P450 enzymes. | healtheffects.org |

| Human Bronchial Epithelial Cells | Mammal (Human) | DNA adduct mapping in TP53 gene | Preferential binding sites for B[c]Ph diol epoxide correlate with mutational hotspots in lung cancer. | oup.comnih.gov |

Computational and Theoretical Chemistry Approaches for Benzo C Phenanthrene 5,6 Oxide

Quantum Chemical Calculations of Benzo(c)phenanthrene 5,6-oxide Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules and to model the energetics of chemical reactions. These methods have been instrumental in elucidating the reactivity of PAH epoxides.

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various electronic properties and reactivity descriptors. For instance, calculations on related phenanthrene (B1679779) derivatives have been performed using the B3LYP functional with basis sets like 6-311++G(d,p) to determine reaction energetics. rsc.org The stability and reactivity of benzofused heterocycles, which share structural motifs with this compound, have been analyzed using descriptors like ionization energy, molecular hardness, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net These descriptors help in identifying the most reactive sites within a molecule for electrophilic or nucleophilic attack. For example, in benzofused thieno[3,2-furans, the highest occupied molecular orbital (HOMO) shape indicates exceptional reactivity at the C(2) atom in electrophilic reactions. researchgate.net

| Descriptor | Molecule 1 (benzothieno[3,2-b]furan) | Molecule 2 (thieno[3,2-b]benzofuran) | Method |

| Total Energy (Hartree) | -823.518 | -823.524 | B3LYP/6-311G |

| HOMO Energy (eV) | -5.79 | -5.92 | B3LYP/6-311G |

| LUMO Energy (eV) | -1.02 | -0.99 | B3LYP/6-311G |

| Ionization Potential (eV) | 5.79 | 5.92 | B3LYP/6-311G |

| Hardness (eV) | 2.38 | 2.46 | B3LYP/6-311G* |

| Data derived from a study on benzofused thieno[3,2-b]furans. researchgate.net |

Quantum chemical calculations are crucial for mapping the potential energy surfaces of chemical reactions, including the formation of DNA adducts by PAH epoxides. These calculations can identify the most likely reaction pathways by determining the energies of reactants, products, transition states, and intermediates. For the reaction of K-region arene oxides, such as this compound, with nucleophiles, a transition state with little bond formation and significant stretching of the C-O epoxide bond is a general feature. nih.gov

Studies on the formation of phenanthrene from benzyl (B1604629) radicals using DFT (B3LYP/6-311++G(d,p)) and CBS-QB3 methods have detailed reaction mechanisms involving H-abstraction, H-desorption, H-migration, and ring closure. rsc.org Similar computational approaches can be applied to the reactions of this compound with biological nucleophiles like DNA bases. For instance, the formation of adducts between carbocations derived from benzo[a]anthracene and guanine (B1146940) has been studied, revealing the energetics of these reactions. nih.gov The reaction of the (+)-syn-benzo[c]phenanthrene-3,4-dihydrodiol-l,2-epoxide results in approximately 10% of the binding to guanine, which increases to about 40% with the (-)-anti isomer. carnegiescience.edu This highlights the importance of stereochemistry in determining reaction outcomes.

Table 2: Activation and Reaction Energies for Phenanthrene Formation Pathways (Note: This table illustrates the type of energetic data obtained from transition state analysis for a related PAH.)

| Reaction Step | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Bibenzyl Formation | CBS-QB3 | Barrierless | -283.2 |

| IS7 to IS23 Conversion | CBS-QB3 | 148.6 | - |

| IS23 to IS24 Conversion | CBS-QB3 | - | 232.3 (relative to IS23) |

| Data derived from a study on the reaction kinetics of benzyl radicals. rsc.org |

Electronic Structure and Reactivity Descriptors

Molecular Dynamics Simulations of this compound-DNA Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules like this compound with biological macromolecules such as DNA and enzymes over time. biointerfaceresearch.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is often used to study the interactions between a substrate, like a PAH metabolite, and the active site of an enzyme involved in its metabolism or detoxification. researchgate.netkne-publishing.com

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the substrate within the active site. researchgate.net For example, docking analyses of phenanthrene with the active site of naphthalene (B1677914) dioxygenase (NDO) have been used to understand the initial steps of its biodegradation. researchgate.net Similar studies could elucidate how this compound or its precursor diols are positioned within the active sites of enzymes like cytochrome P450s or aldo-keto reductases (AKRs). nih.gov For instance, docking studies on related compounds have identified specific amino acid residues crucial for binding. mdpi.com

Once a covalent bond forms between a PAH metabolite and DNA, the resulting adduct can adopt various conformations that can influence DNA replication and repair. MD simulations are a primary tool for exploring the conformational landscape of these adducts. nih.govnyu.edu

Extensive conformational searches and MD simulations have been performed on DNA adducts derived from benzo[c]phenanthrene (B127203) diol epoxides. nih.gov These studies have shown that the stereochemistry of the adduct strongly influences its conformation. Adducts derived from enantiomeric diol epoxides can lead to near mirror-image low-energy structures. nih.gov The orientation of the bulky benzo[c]phenanthrenyl group relative to the DNA helix is governed by three key torsion angles, and systematic variation of these angles allows for mapping the potential energy surface of the adduct. nih.gov These conformational preferences, such as whether the adduct lies in the major or minor groove of the DNA or intercalates between base pairs, are critical for their biological consequences, including their recognition by DNA repair enzymes or their ability to cause mutations during replication. nyu.edunih.gov MD simulations have been used to study the accommodation of a benzo[c]phenanthrenyl-N6-dA adduct within the active site of a DNA polymerase, providing structural insights into lesion bypass. nyu.edu

Synthesis and Derivatization of Benzo C Phenanthrene 5,6 Oxide for Research Applications

Stereoselective Synthesis of Benzo(c)phenanthrene 5,6-oxide Enantiomers

The synthesis of specific enantiomers of this compound is critical for studying the stereoselective nature of its interactions with biological macromolecules. Chemical synthesis provides a route to obtain pure enantiomers that may not be easily isolated from metabolic mixtures.

One established method for synthesizing K-region arene oxides like this compound involves starting from resolved cis-5,6-dihydrodiols. researchgate.net These resolved dihydrodiols, which are enantiomerically pure, can be converted to the corresponding oxides via the ortho ester route. researchgate.net Another approach involves the use of bromo(menthyloxy)acetate precursors that have been separated, allowing for the stereocontrolled synthesis of the target oxide. researchgate.net

In biological systems, the formation of this compound can also be highly stereoselective. For example, when benzo(c)phenanthrene is incubated with highly purified cytochrome P450c in a reconstituted monooxygenase system, the metabolically formed 5,6-oxide is predominantly the (+)-(5S,6R)-enantiomer.

Enantiomeric Composition of this compound from Enzymatic Formation

| Enzyme System | Predominant Enantiomer | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Cytochrome P450c (reconstituted system) | (+)-(5S,6R)-oxide | 76% | researchgate.net |

Preparation of Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and identifying their covalent adducts with cellular components. The preparation of labeled this compound typically involves the synthesis and use of a labeled precursor, namely the parent hydrocarbon, benzo(c)phenanthrene.

The general strategy does not usually involve direct labeling of the oxide but rather the introduction of an isotopic label into the stable parent PAH. Common isotopes used for this purpose are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). For instance, studies have utilized [³H]-benzo(c)phenanthrene to investigate the formation of its arene oxides, including the 5,6-oxide. researchgate.net The labeled parent compound is introduced into a biological system, such as liver microsomes or reconstituted enzyme systems, where metabolic processes convert it into various metabolites, including the labeled 5,6-oxide. researchgate.netnih.gov

The presence of the isotopic label allows for sensitive detection and quantification of the metabolite in complex biological matrices, facilitating studies on metabolic pathways, excretion routes, and the formation of DNA or protein adducts. This approach is a cornerstone of mechanistic toxicology research for polycyclic aromatic hydrocarbons. europa.eu

Derivatization for Analytical and Structural Studies

To facilitate the analysis and structural elucidation of this compound, particularly for resolving and identifying specific enantiomers, chemical derivatization is often employed. This is especially important for analysis by chromatographic methods like high-performance liquid chromatography (HPLC).

A key derivatization technique involves the reaction of the arene oxide with a chiral nucleophile. For determining the enantiomeric composition and absolute configuration of this compound, it can be reacted with N-acetyl-L-cysteine in a basic solution. researchgate.net This reaction opens the epoxide ring and forms diastereomeric thiolate adducts. These adducts possess different physicochemical properties and can be separated using achiral HPLC columns, allowing for the quantification of the original enantiomers. researchgate.net

The choice of analytical technique often dictates the derivatization strategy. For gas chromatography-mass spectrometry (GC-MS), which is another powerful tool for analyzing PAH metabolites, derivatization is used to increase the volatility and thermal stability of the analytes. While not specific to the 5,6-oxide, related PAH metabolites like hydroxyphenanthrenes are often derivatized with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) ethers prior to GC-MS analysis. nih.gov

Methods for Derivatization and Analysis

| Analyte | Derivatizing Agent | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| This compound enantiomers | N-acetyl-L-cysteine | Formation of separable diastereomeric adducts | HPLC | researchgate.net |

| Related PAH Hydroxy-metabolites | MSTFA | Increase volatility for gas chromatography | GC-MS | nih.gov |

Future Directions and Emerging Research Avenues in Benzo C Phenanthrene 5,6 Oxide Studies

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A systemic understanding of the biological impact of Benzo(c)phenanthrene 5,6-oxide requires a holistic approach that moves beyond single-endpoint analyses. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex cellular and molecular responses to this metabolite. researchgate.net Such an approach can provide an unbiased, system-wide view of the perturbations caused by this compound exposure.

Future research will likely focus on:

Transcriptomics: Utilizing techniques like RNA-sequencing to identify the full spectrum of genes whose expression is altered following exposure to this compound. This can reveal the activation of specific stress response pathways, DNA repair mechanisms, and metabolic activation or detoxification pathways regulated by enzymes such as cytochrome P450s and glutathione (B108866) S-transferases. nih.govptbioch.edu.pl

Proteomics: Applying mass spectrometry-based proteomics to quantify changes in the protein landscape of cells. This can validate transcriptomic findings at the functional level and identify post-translational modifications that are critical for protein activity but not visible at the gene expression level.

Metabolomics: Employing techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) to profile the complete set of small-molecule metabolites. mdpi.com This can identify the downstream metabolic products of this compound, including its dihydrodiol derivatives and conjugates, providing a direct measure of its metabolic fate. mdpi.comnih.gov Furthermore, it can reveal broader metabolic disruptions within the cell, offering clues to toxicity mechanisms.

Adductomics: This specialized branch of metabolomics focuses on the comprehensive analysis of DNA and protein adducts. ptbioch.edu.plnih.gov Using advanced mass spectrometry, adductomics can identify the full range of DNA adducts formed by this compound, moving beyond the detection of a single, known adduct. nih.gov Research has shown that non-planar PAHs like benzo[c]phenanthrene (B127203) can form comparable levels of adducts with both adenine (B156593) and guanine (B1146940), unlike planar PAHs which predominantly react with guanine. ptbioch.edu.pl Adductomics can precisely map this reactivity, which is crucial for understanding the mutational signatures and carcinogenic potential of the compound.

By integrating data from these different omics layers, researchers can construct detailed models of the adverse outcome pathways (AOPs) initiated by exposure to this compound, from the initial molecular interaction to the eventual adverse effect at the organism level. researchgate.net

Development of Novel Biosensors for this compound Metabolites and Adducts

The development of sensitive, selective, and rapid detection methods for this compound and its biologically relevant downstream products is a critical goal for both research and potential biomonitoring applications. Novel biosensors offer a promising alternative to traditional, time-consuming analytical methods like HPLC and GC-MS. researchgate.netnih.gov

Future research in this area is expected to explore several promising platforms:

Electrochemical Biosensors: These sensors detect changes in electrical signals (e.g., current, potential) upon interaction with the target analyte. For instance, DNA-based electrochemical biosensors can be designed to detect the formation of this compound-DNA adducts. researchgate.net In such a system, a decrease in the oxidation signal of guanine bases on an electrode surface, coupled with the appearance of a new signal at a different potential, can indicate adduct formation. researchgate.net Future work could involve immobilizing specific DNA sequences or even repair enzymes on electrode surfaces to enhance sensitivity and specificity for adducts derived from this compound.

Optical Biosensors: These sensors rely on changes in optical properties, such as fluorescence or surface plasmon resonance. A particularly promising technique is Surface-Enhanced Raman Scattering (SERS). SERS-based sensors utilize metallic nanoparticles (e.g., silver or gold) to dramatically amplify the Raman signal of molecules adsorbed on their surface. acs.org To achieve selectivity for Benzo(c)phenanthrene derivatives, nanoparticles can be functionalized with host molecules, such as calixarenes, which have a "cup-like" shape capable of selectively encapsulating PAHs of a specific size. acs.org Research has already demonstrated the potential of a carboethoxy-calix acs.orgarene derivative for selectively interacting with four-ring PAHs like benzo[c]phenanthrene. acs.org

Affinity-Based Biosensors: The development of highly specific recognition elements, such as monoclonal antibodies or aptamers (single-stranded DNA or RNA molecules), that bind with high affinity to this compound or its specific DNA adducts is a key objective. These recognition elements can be integrated into various sensor platforms (e.g., ELISA-like assays, lateral flow strips) to create highly specific and sensitive detection tools.

The table below outlines potential biosensor strategies for detecting this compound and its derivatives.

| Sensor Type | Transduction Principle | Recognition Element | Target Analyte | Potential Advantages |

| Electrochemical | Amperometry/Voltammetry | Immobilized dsDNA | Benzo(c)phenanthrene-DNA adducts | High sensitivity, low cost, miniaturization |

| Optical (SERS) | Raman Scattering | Calixarene-functionalized Ag/Au Nanoparticles | Benzo(c)phenanthrene & Metabolites | High specificity, molecular fingerprinting |

| Immuno-sensor | Fluorescence/Colorimetry | Monoclonal Antibody | This compound | High specificity and affinity, established formats |

| Aptasensor | Various (Electrochemical, Optical) | DNA/RNA Aptamer | This compound-diol | In vitro selection, high stability, low cost |

These advanced biosensors could enable real-time monitoring and high-throughput screening, significantly advancing research into the compound's mechanisms of action and human exposure assessment.

Exploration of this compound in Context of Environmental Exposure Mechanisms

Benzo(c)phenanthrene is an environmentally occurring PAH, classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). iarc.frnih.gov It is released into the environment primarily through the incomplete combustion of organic materials. cdc.govwho.int Understanding the link between environmental sources of the parent PAH and the formation of the ultimate reactive metabolite, this compound, is crucial for assessing human health risks.

Future research should focus on several key areas:

Source Apportionment: Identifying the primary sources of environmental Benzo(c)phenanthrene is essential. While it is a known component of general PAH mixtures from sources like vehicle exhaust, coal tar, residential wood burning, and industrial emissions, its specific concentration profile relative to other PAHs can vary. iarc.frcdc.gov Advanced source apportionment models can help distinguish between traffic-related sources, which might be dominated by compounds like benzo[ghi]perylene, and industrial sources like coke plants, which have higher emissions of chrysene (B1668918) and benzo[a]pyrene (B130552). inchem.org Determining the major emission sources of Benzo(c)phenanthrene will help target risk mitigation strategies.

Atmospheric and Environmental Transformation: While this compound is primarily considered a product of metabolic activation within an organism, the potential for its formation in the environment through abiotic processes (e.g., photo-oxidation) warrants investigation. PAHs attached to airborne particulate matter are subject to chemical transformations, and understanding these processes is key to evaluating exposure risks. cdc.gov

Metabolic Activation Following Exposure: The primary route of exposure to environmental PAHs is through inhalation of contaminated air and ingestion of contaminated food and water. nih.goviarc.fr Once absorbed, Benzo(c)phenanthrene is metabolized by cytochrome P450 enzymes to form its epoxides, including the 5,6-oxide. nih.govnih.gov Future studies should investigate how co-exposures to other environmental pollutants, which are common in real-world scenarios, might influence the metabolic fate of Benzo(c)phenanthrene. cdc.gov For example, other xenobiotics can induce or inhibit specific P450 enzymes, potentially altering the balance between the formation of the 5,6-oxide and other metabolites, thereby modulating its toxicity.

The table below summarizes key environmental aspects and research needs related to Benzo(c)phenanthrene.

| Aspect | Description | Key Research Questions |

| Environmental Sources | Incomplete combustion of organic materials (e.g., fossil fuels, wood), industrial processes (e.g., coking), vehicle exhaust. cdc.govinchem.org | What are the dominant emission sources of Benzo(c)phenanthrene in different environments? How does its emission profile compare to other regulated PAHs? |

| Environmental Fate | Adsorption to soil and sediment; low water solubility; potential for atmospheric transport while bound to particulate matter. cdc.govinchem.org | Can Benzo(c)phenanthrene be oxidized to its 5,6-epoxide via abiotic environmental processes like photo-oxidation? |

| Human Exposure Routes | Inhalation of airborne particulates, ingestion of contaminated food and water, dermal contact with contaminated materials like coal tar. iarc.fr | How do different exposure routes influence the metabolic activation of Benzo(c)phenanthrene to its 5,6-oxide? |

| Co-exposure Effects | Environmental exposures are typically to complex mixtures of PAHs and other pollutants. cdc.gov | How do co-exposures to other chemicals alter the activity of enzymes responsible for forming and detoxifying this compound? |

By integrating environmental science with toxicology, future research can build a more complete model of the journey of Benzo(c)phenanthrene from its emission source to its ultimate biological target as the reactive 5,6-oxide, providing a stronger foundation for public health protection.

常见问题

Q. Table 1. Key Metabolic Pathways of Benzo(c)phenanthrene

| Pathway | Enzyme | Major Product | Mutagenicity (Ames Test) |

|---|---|---|---|

| 5,6-Oxidation | CYP1A1 | BcPhO | Positive (S9 activation) |

| 3,4-Oxidation | CYP1A1 | 3,4-Dihydrodiol | Weakly positive |

| Epoxide hydrolysis | mEH/EPHX1 | 5,6-Dihydrodiol | Not mutagenic |

Q. Table 2. Safety Thresholds for BcPhO Handling

| Parameter | Threshold | Reference Standard |

|---|---|---|

| Permissible Exposure | 0.1 mg/m³ (respirable) | OSHA PEL |

| Glove Permeation Time | >240 mins (nitrile) | ASTM F739-12 |

| Incineration Temperature | ≥1200°C | EPA SW-846 Method 0010 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。